molecular formula C20H9ClN4O12 B10889281 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)

2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10889281
M. Wt: 532.8 g/mol
InChI Key: FMCVSOOSGCJAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate): is an organic compound characterized by the presence of chlorobenzene and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate) typically involves the reaction of 2-chlorobenzene-1,4-diol with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chlorobenzene-1,4-diol+2×2,4-dinitrobenzoyl chloride2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)+2×HCl\text{2-Chlorobenzene-1,4-diol} + 2 \times \text{2,4-dinitrobenzoyl chloride} \rightarrow \text{2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)} + 2 \times \text{HCl} 2-Chlorobenzene-1,4-diol+2×2,4-dinitrobenzoyl chloride→2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate)+2×HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene rings make the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: 2-Chlorobenzene-1,4-diyl bis(2,4-diaminobenzoate).

    Hydrolysis: 2-Chlorobenzene-1,4-diol and 2,4-dinitrobenzoic acid.

Scientific Research Applications

Chemistry: 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate) is used as a precursor in the synthesis of various organic compounds

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction products (amino derivatives) can be used in the development of pharmaceuticals with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate) depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack. In reduction reactions, the nitro groups are reduced to amino groups through the transfer of electrons and protons, facilitated by the reducing agent.

Comparison with Similar Compounds

    2,4-Dinitrochlorobenzene: Similar in structure but lacks the ester linkage.

    2-Chlorobenzene-1,4-diyl bis(2,4-diaminobenzoate): The reduction product of the original compound.

    4,4’-Dichlorobenzophenone: Contains a similar chlorobenzene moiety but with different functional groups.

Uniqueness: 2-Chlorobenzene-1,4-diyl bis(2,4-dinitrobenzoate) is unique due to the presence of both chlorobenzene and dinitrobenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H9ClN4O12

Molecular Weight

532.8 g/mol

IUPAC Name

[3-chloro-4-(2,4-dinitrobenzoyl)oxyphenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H9ClN4O12/c21-15-9-12(36-19(26)13-4-1-10(22(28)29)7-16(13)24(32)33)3-6-18(15)37-20(27)14-5-2-11(23(30)31)8-17(14)25(34)35/h1-9H

InChI Key

FMCVSOOSGCJAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.